molecular formula C21H26N2O B1614089 3,4-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-77-2

3,4-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone

Cat. No. B1614089
CAS RN: 898783-77-2
M. Wt: 322.4 g/mol
InChI Key: PPKQEZQWHWVVEL-UHFFFAOYSA-N
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Description

3,4-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C21H26N2O and a molecular weight of 322.45 . It is also known by its IUPAC name, (3,4-dimethylphenyl){2-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone consists of a benzophenone core with two methyl groups attached to the 3 and 4 positions of one phenyl ring, and a 4-methylpiperazine group attached to the 4’ position of the other phenyl ring via a methylene bridge .

Scientific Research Applications

Photoinitiators and Photopolymerization

Benzophenone derivatives, due to their unique photochemical properties, have been extensively studied as photoinitiators in photopolymerization processes. The aromatic ketone in benzophenone, when combined with tertiary amines, forms a Type-II photoinitiating system that is efficient in initiating polymerization under UV light. This process is crucial in the development of various materials, including coatings and adhesives (Hageman, 1997).

Photochemical Studies

Benzophenone and its derivatives have been subjects of photochemical studies to understand their behavior under different light conditions. For example, research on the photoreduction processes of benzophenone in the presence of tertiary aromatic amines provided insights into the reaction mechanisms and the formation of geminate ion pairs, which are crucial for developing photoresponsive materials (Miyasaka et al., 1991).

Synthesis and Material Development

Benzophenone derivatives have been synthesized for various applications, including as intermediates in the production of polymers and other materials. The synthesis of 1,1-Bis(4-dimethylamino)phenyl)ethylene, for example, demonstrates the utility of benzophenone derivatives in creating terminally functionalized polymers with aromatic tertiary amine groups, which have potential applications in electronics and photonics (Kim et al., 1998).

Environmental and Catalytic Applications

Moreover, some studies focus on the environmental aspects of benzophenone derivatives, such as their photodegradation under natural sunlight, indicating their potential environmental impacts and the necessity for degradation studies to assess their fate in nature (Perez-Estrada et al., 2008).

properties

IUPAC Name

(3,4-dimethylphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-16-4-7-20(14-17(16)2)21(24)19-8-5-18(6-9-19)15-23-12-10-22(3)11-13-23/h4-9,14H,10-13,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKQEZQWHWVVEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642978
Record name (3,4-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898783-77-2
Record name Methanone, (3,4-dimethylphenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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